

# XMD-17-51: A Technical Guide on its Interaction with AMPK Family Kinases

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## Compound of Interest

Compound Name: XMD-17-51

Cat. No.: B10800693

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This document provides an in-depth technical overview of the pyrimido-diazepinone compound, **XMD-17-51**, focusing on its mechanism of action and inhibitory effects on the AMP-activated protein kinase (AMPK) family. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

## Introduction: Profile of a Potent NUA1 Inhibitor

**XMD-17-51** is a potent kinase inhibitor originally developed as a highly selective inhibitor of NUA1 (NUAK family SNF1-like kinase 1), a member of the AMPK-related kinase family.<sup>[1]</sup> It is a derivative of an earlier compound, HTH-01-015.<sup>[1]</sup> While its primary target is NUA1, subsequent profiling has revealed that **XMD-17-51** also exhibits inhibitory activity against several other members of the AMPK family, as well as other kinases such as Doublecortin-like kinase 1 (DCLK1).<sup>[1][2]</sup> This makes it a valuable tool for studying the roles of these kinases in cellular processes and a potential candidate for therapeutic development, particularly in oncology.<sup>[2]</sup>

## Mechanism of Action and Kinase Selectivity

The primary mechanism of action for **XMD-17-51** is the direct inhibition of kinase activity. Its high potency against NUA1 is a key characteristic, but its effects on other related kinases are crucial for understanding its complete biological activity profile.

The potency of **XMD-17-51** has been quantified against several kinases using in vitro, cell-free enzymatic assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values provide a measure of the drug's potency.

Kinase Target	Family	IC <sub>50</sub> Value	Reference
NUAK1	AMPK	1.5 nM	
DCLK1	CAMK	14.64 nM	

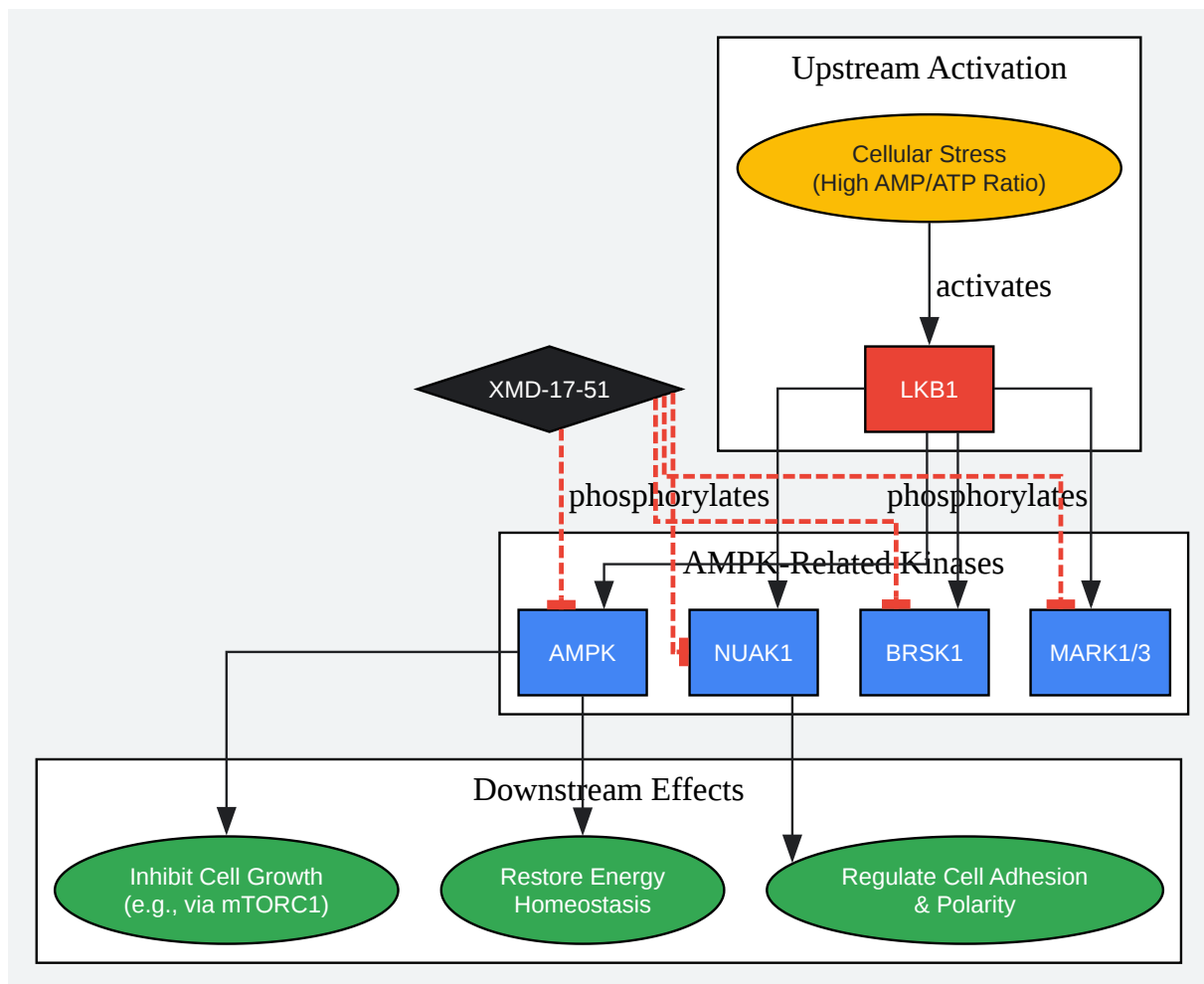
Kinome-wide screening provides a broader perspective on the selectivity of an inhibitor. Profiling of **XMD-17-51** at a concentration of 1  $\mu$ M against a large panel of kinases has demonstrated significant inhibition of several AMPK family members.

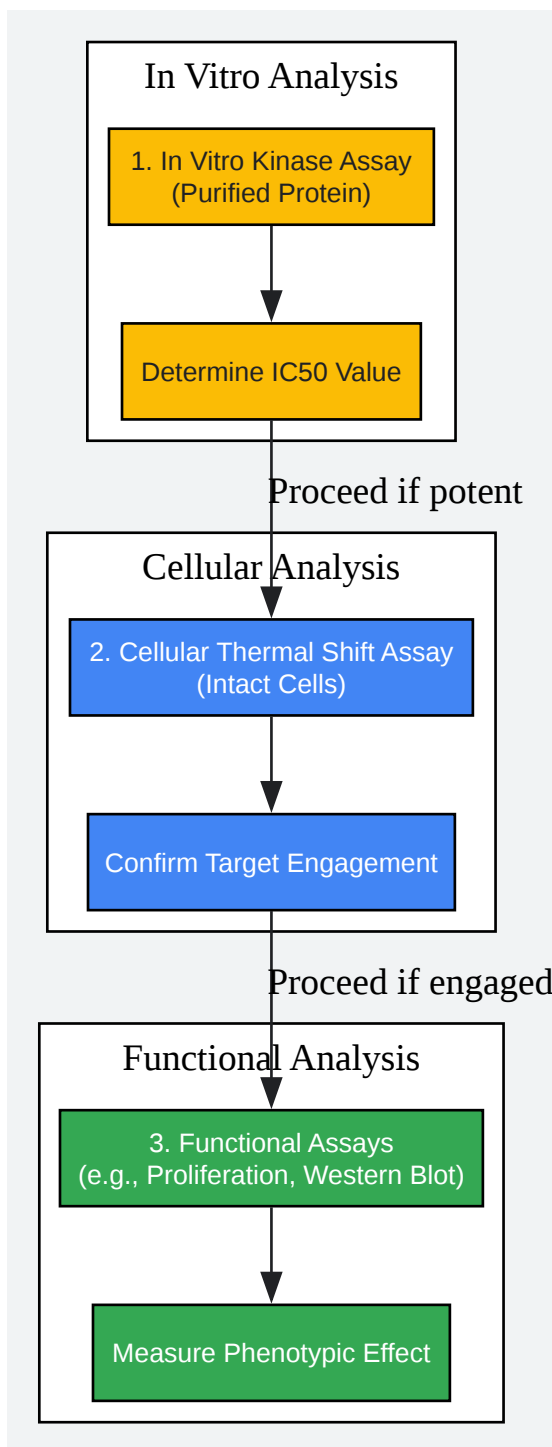
Kinase Target	Family	% Inhibition (at 1 $\mu$ M)	Reference
NUAK1	AMPK	>95%	
MARK1	AMPK	>90%	
MARK3	AMPK	>90%	
BRSK1	AMPK	>90%	
AMPK	AMPK	>90%	

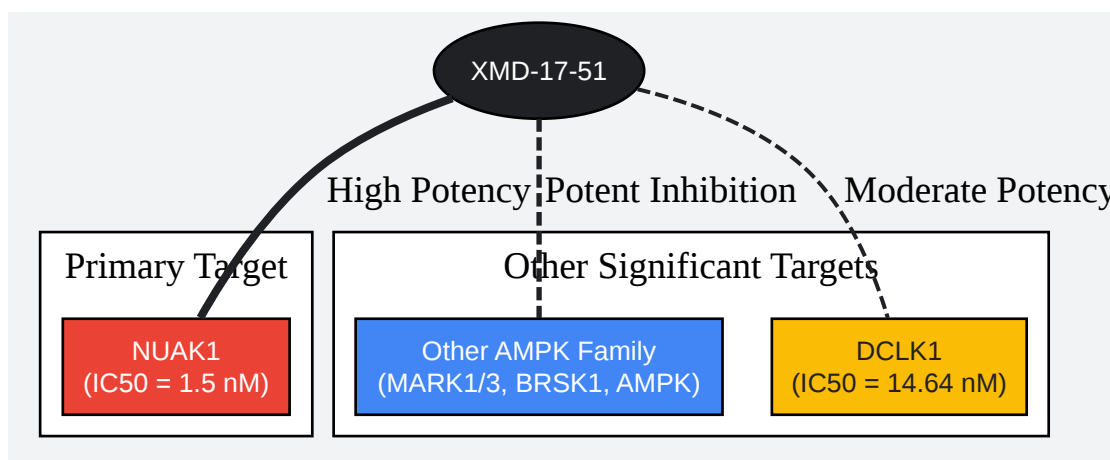
(Note: Percentage inhibition values are estimated from kinase profiling data presented in Banerjee et al., 2014, as cited in subsequent studies. Specific numerical values beyond graphical representation may vary.)

## Relevant Signaling Pathways

NUAK1 is a member of the AMPK-related kinase family, which is activated downstream of the tumor suppressor kinase LKB1. The LKB1-AMPK signaling network is a central regulator of cellular energy homeostasis, coordinating metabolic processes and cell growth in response to energy stress.







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## References

- 1. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
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